2-Amino-6-chloronicotinaldehyde
CAS No.: 58584-61-5
Cat. No.: VC21094089
Molecular Formula: C6H5ClN2O
Molecular Weight: 156.57 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 58584-61-5 |
|---|---|
| Molecular Formula | C6H5ClN2O |
| Molecular Weight | 156.57 g/mol |
| IUPAC Name | 2-amino-6-chloropyridine-3-carbaldehyde |
| Standard InChI | InChI=1S/C6H5ClN2O/c7-5-2-1-4(3-10)6(8)9-5/h1-3H,(H2,8,9) |
| Standard InChI Key | IOLHHGBKOCKPCY-UHFFFAOYSA-N |
| SMILES | C1=CC(=NC(=C1C=O)N)Cl |
| Canonical SMILES | C1=CC(=NC(=C1C=O)N)Cl |
Introduction
Chemical Structure and Identification
2-Amino-6-chloronicotinaldehyde is characterized by its systematic name 2-amino-6-chloropyridine-3-carbaldehyde and features a unique structural arrangement that contributes to its reactivity and applications in synthetic chemistry.
Basic Identification Parameters
| Parameter | Value |
|---|---|
| Molecular Formula | C₆H₅ClN₂O |
| CAS Number | 58584-61-5 |
| IUPAC Name | 2-amino-6-chloropyridine-3-carbaldehyde |
| Alternative Names | 2-Amino-6-chloronicotinaldehyde |
| Molecular Weight | 156.57 g/mol |
| EC Number | 849-083-2 |
Structural Properties
The compound contains a pyridine ring with three key functional groups: an amino group (-NH₂) at position 2, a chlorine atom at position 6, and an aldehyde group (-CHO) at position 3. This particular arrangement of functional groups contributes to the compound's chemical behavior and synthetic utility .
| Structural Identifier | Value |
|---|---|
| SMILES | C1=CC(=NC(=C1C=O)N)Cl |
| InChI | InChI=1S/C6H5ClN2O/c7-5-2-1-4(3-10)6(8)9-5/h1-3H,(H2,8,9) |
| InChIKey | IOLHHGBKOCKPCY-UHFFFAOYSA-N |
The structure possesses a distinct electronic distribution due to the electron-donating amino group and electron-withdrawing chlorine and aldehyde functionalities, making it particularly useful for diverse chemical transformations .
Physical and Chemical Properties
2-Amino-6-chloronicotinaldehyde presents several important physicochemical characteristics that influence its handling, reactivity, and applications.
Physical Properties
The compound appears as a solid at room temperature with a defined melting point. Its physical state makes it amenable to standard laboratory handling and incorporation into synthetic schemes .
| Property | Value |
|---|---|
| Physical State | Solid |
| Color | Yellowish to off-white |
| Melting Point | 70-72°C |
| Solubility | Soluble in organic solvents (e.g., toluene, DMF, DMSO); limited solubility in water |
Chemical Reactivity
The compound's reactivity is primarily governed by its three functional groups:
-
The aldehyde group is highly reactive toward nucleophiles, making it suitable for condensation reactions, reductive aminations, and oxidations.
-
The amino group can participate in various reactions including acylation, alkylation, and diazotization.
-
The chlorine substituent provides a site for nucleophilic aromatic substitution reactions .
Spectroscopic Properties
Various spectroscopic techniques are used to characterize and identify 2-amino-6-chloronicotinaldehyde:
| Technique | Characteristic Features |
|---|---|
| ¹H NMR | Signals for aromatic protons, aldehyde proton (~9.8 ppm), and amino protons |
| ¹³C NMR | Signals for carbonyl carbon (~190 ppm), aromatic carbons, and carbon attached to the amino group |
| Mass Spectrometry | Molecular ion peak at m/z 156-158 (reflecting chlorine isotope pattern) |
| IR Spectroscopy | Characteristic bands for N-H stretching, C=O stretching, and C-Cl bonds |
Synthesis Methods
Synthetic Conditions and Yields
The experimental conditions significantly impact the yield and purity of 2-amino-6-chloronicotinaldehyde:
Purification Methods
Purification of 2-amino-6-chloronicotinaldehyde is typically accomplished through recrystallization from toluene, which effectively removes impurities, particularly the dehalogenated by-product 2-aminopyridine. The purification process is critical for obtaining the compound with high purity for further synthetic applications .
Applications and Research Findings
2-Amino-6-chloronicotinaldehyde has found multiple applications in chemical research and pharmaceutical development, serving as a versatile building block for complex molecular structures.
Pharmaceutical Applications
The compound serves as a key intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential biological activities:
-
Incorporation into heterocyclic scaffolds for developing novel bioactive compounds
-
Starting material for the synthesis of compounds with potential anticancer properties
A notable example involves the development of 6-amino-2-pyridone-3,5-dicarbonitrile derivatives with anticancer properties. Researchers have observed that introducing chlorine at specific positions significantly improves cytotoxicity against cancer cell lines, including glioblastoma, breast, lung, and liver cancer cells .
Synthetic Chemistry Applications
The compound's functional groups make it valuable in various synthetic transformations:
-
The aldehyde group participates in condensation reactions with various nucleophiles
-
The amino group provides a site for further functionalization through acylation, alkylation, or coupling reactions
-
The chloro substituent enables nucleophilic substitution reactions for introducing diverse functionalities
For instance, research demonstrates its use in coupling reactions, where 2-amino-6-chloronicotinaldehyde reacts with phenols in the presence of base and copper catalysts to form ether linkages with high yields (>90%) .
Material Science Applications
Research findings suggest potential applications in material science, particularly in the development of:
-
Heterocyclic compounds with specialized electronic properties
-
Fluorescent probes for biological imaging
Related Compounds and Derivatives
The structural motifs present in 2-amino-6-chloronicotinaldehyde are found in various related compounds that share similar synthetic pathways or applications.
Structural Analogs
Several structural analogs differ in the position of functional groups or substitution patterns:
| Compound | CAS Number | Key Structural Difference |
|---|---|---|
| 4-Amino-6-chloronicotinaldehyde | 1001756-21-3 | Amino group at position 4 instead of position 2 |
| 4-Amino-2-chloronicotinaldehyde | 338452-92-9 | Amino group at position 4, chlorine at position 2 |
| 6-Chloronicotinaldehyde | 23100-12-1 | Lacks the amino group |
| 2-Amino-6-chloronicotinamide | 64321-24-0 | Amide group instead of aldehyde |
| 2-Amino-6-chloropyridin-3-ol | 159309-66-7 | Hydroxyl group instead of aldehyde |
These structural variations influence reactivity, physical properties, and potential applications .
Functional Derivatives
Functional derivatives of 2-amino-6-chloronicotinaldehyde include compounds where the aldehyde, amino, or chloro groups have been modified:
-
Reduction of the aldehyde to alcohol: 2-amino-6-chloro-3-(hydroxymethyl)pyridine
-
Oxidation of the aldehyde to carboxylic acid: 2-amino-6-chloronicotinic acid
-
Conversion of the aldehyde to imine derivatives through condensation with amines
-
Substitution of the chlorine with other functional groups
| Hazard Type | Classification |
|---|---|
| Acute Toxicity (Oral) | Harmful if swallowed (H302) |
| Skin Irritation | Causes skin irritation (H315) |
| Eye Irritation | Causes serious eye irritation (H319) |
| Respiratory | May cause respiratory irritation (H335) |
These classifications necessitate appropriate precautionary measures during handling .
Predicted Collision Cross Section Data
Recent analytical advances include collision cross section (CCS) measurements, which provide valuable information for compound identification and characterization in mass spectrometry. Predicted CCS values for 2-amino-6-chloronicotinaldehyde across various adduct forms are available:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 157.01631 | 126.4 |
| [M+Na]+ | 178.99825 | 140.3 |
| [M+NH4]+ | 174.04285 | 135.1 |
| [M+K]+ | 194.97219 | 133.8 |
| [M-H]- | 155.00175 | 128.5 |
| [M+Na-2H]- | 176.98370 | 133.9 |
| [M]+ | 156.00848 | 129.2 |
| [M]- | 156.00958 | 129.2 |
These values can assist in the analytical identification and characterization of the compound in complex mixtures .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume